

"TD1092 intermediate-1" chemical structure and properties

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Compound of Interest

Compound Name: TD1092 intermediate-1

Cat. No.: B15554908

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Unveiling TD1092 Intermediate-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of **TD1092 intermediate-1**, a key precursor in the development of the pan-Inhibitor of Apoptosis (IAP) degrader, TD1092. The final compound, TD1092, is a potent Proteolysis Targeting Chimera (PROTAC) that induces the degradation of cellular IAP proteins (cIAP1, cIAP2, and XIAP) by recruiting the Cereblon (CRBN) E3 ubiquitin ligase. This guide consolidates available data on the intermediate, offering insights for researchers in oncology and drug discovery.

Chemical Structure and Properties

TD1092 intermediate-1 is a complex organic molecule that serves as a crucial building block in the multi-step synthesis of the final PROTAC, TD1092. Its systematic name is Carbamic acid, N-[(1S)-2-[[[(1S)-1-[[[(3S)-3,4-dihydro-7-hydroxy-3-[[[(1R)-1,2,3,4-tetrahydro-1-naphthalenyl]amino]carbonyl]-2(1H)-isoquinolinyl]carbonyl]-2,2-dimethylpropyl]amino]-1-methyl-2-oxoethyl]-N-methyl-, 1,1-dimethylethyl ester].[1] The structure incorporates several key pharmacophores necessary for the assembly of the final degrader.

A summary of the known quantitative data for **TD1092 intermediate-1** is presented in Table 1.

Property	Value	Source
Molecular Formula	C35H48N4O6	[1][2]
Molecular Weight	620.78 g/mol	[1][2]
CAS Number	1584239-82-6	[1]

Biological Significance of the Final Compound: TD1092

TD1092 intermediate-1 is not intended for direct biological application but is integral to the synthesis of TD1092, a potent anti-cancer agent. TD1092 functions as a pan-IAP degrader, effectively reducing the levels of cIAP1, cIAP2, and XIAP.[3] This degradation is achieved through the PROTAC mechanism, where TD1092 brings the IAP proteins into proximity with the CRBN E3 ubiquitin ligase, leading to their ubiquitination and subsequent proteasomal degradation.[3]

The biological effects of TD1092 are significant and include:

- Activation of Caspase 3/7: Leading to the induction of apoptosis in cancer cells.[3]
- Inhibition of the TNF α -mediated NF- κ B pathway: This pathway is crucial for cell survival and inflammation, and its inhibition contributes to the anti-cancer effects.[3]
- Inhibition of cancer cell migration and invasion: Demonstrating its potential to prevent metastasis.[3]

Synthesis and Experimental Protocols

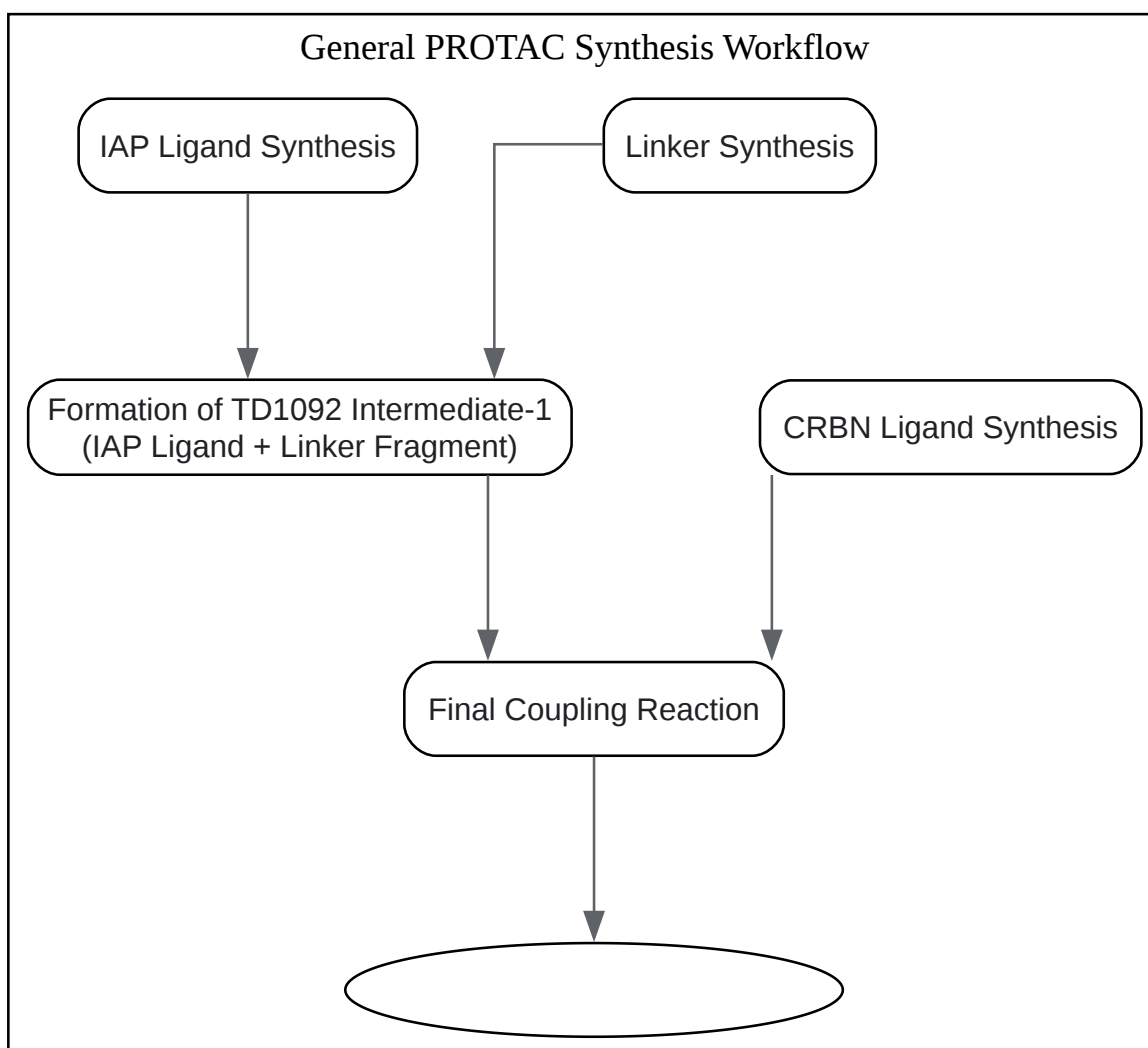
The synthesis of TD1092, and by extension its intermediate, is a complex process detailed in the primary literature. The following is a generalized experimental protocol based on the synthesis of similar PROTAC molecules. For the specific, detailed synthesis of TD1092 and its intermediates, researchers are directed to the primary publication: Discovery of pan-IAP degraders via a CRBN recruiting mechanism. Eur J Med Chem. 2023 Jan 5;245(Pt 2):114910.

General Synthetic Workflow:

The synthesis of a PROTAC like TD1092 typically involves a convergent strategy where three key components are synthesized separately and then coupled together:

- A ligand for the target protein: In this case, an IAP antagonist.
- A ligand for the E3 ligase: For TD1092, this is a derivative of thalidomide that binds to CRBN.
- A chemical linker: This connects the two ligands.

TD1092 intermediate-1 represents a significant portion of the final molecule, likely incorporating the IAP ligand and a portion of the linker, ready for coupling with the CRBN ligand.

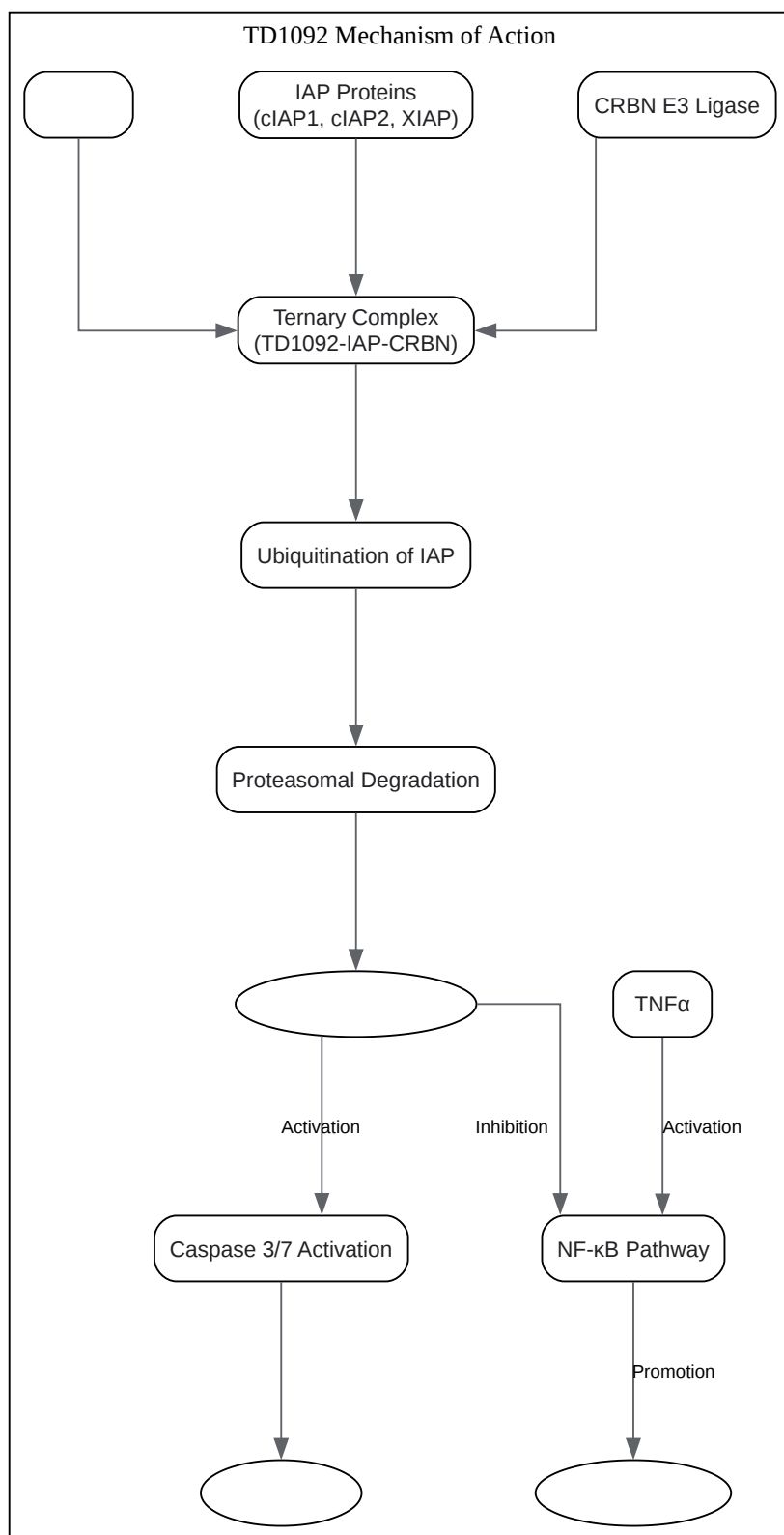


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A generalized workflow for the synthesis of a PROTAC like TD1092.

Signaling Pathway of TD1092

The mechanism of action of the final compound, TD1092, involves hijacking the cell's natural protein disposal system to eliminate IAP proteins. This has downstream effects on key signaling pathways that regulate cell survival and death.



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Signaling pathway illustrating the mechanism of action of TD1092.

Conclusion

TD1092 intermediate-1 is a vital component in the synthesis of the innovative pan-IAP degrader, TD1092. Understanding its chemical properties and the context of its role in the overall synthetic strategy is crucial for researchers aiming to develop next-generation targeted protein degraders. The final compound, TD1092, demonstrates a powerful mechanism for inducing cancer cell death and inhibiting pathways associated with tumor progression, highlighting the potential of the PROTAC approach in oncology. Further investigation into the synthesis and optimization of such intermediates will be instrumental in advancing this promising class of therapeutics.

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References

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